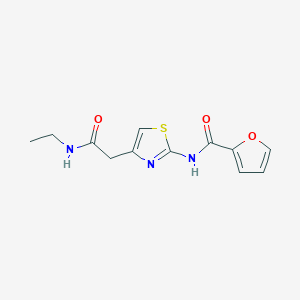
4-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The introduction of specific chemical compounds often involves detailed investigation into their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Research in these areas provides valuable insights for the development of new materials and pharmaceuticals.
Synthesis Analysis
Research on related compounds, such as those involving benzothiazolylidenes and fluorobenzamides, highlights various synthetic pathways, including palladium-catalyzed oxidative cyclization and methoxycarbonylation processes. These methods might be relevant for synthesizing the compound of interest by adapting the specific functional groups and core structures involved (Pancrazzi et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed through techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms within a molecule and their spatial relationships. Studies on benzamide derivatives have elucidated strong and weak hydrogen bonding patterns, contributing to crystal packing variations (D. Dey et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving related structures often explore the reactivity of functional groups, such as the nucleophilic substitution reactions seen in fluorinated compounds. These reactions can significantly alter the chemical properties of the compounds, leading to new materials with potentially useful applications (Meiresonne et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The detailed physical characterization of fluorobenzamide derivatives, for example, aids in predicting solubility and stability, which are essential for practical applications (Song Yang et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and fluorescence, are determined through various analytical techniques. Studies on fluorobenzamide derivatives reveal insights into their reactivity patterns, highlighting the importance of fluorine atoms in enhancing the compound's chemical properties (J. Mukherjee, 1991).
Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. The probe showed decreased receptor densities in the hippocampi and raphe nuclei of patients, correlating with clinical symptoms and glucose utilization decreases. This suggests applications in diagnosing and understanding neurological conditions (Kepe et al., 2006).
Fluorinated Heterocyclic Compounds Synthesis
Research on the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoro-3-methoxyacrylic acid and acyl chloride highlights applications in creating fluorinated heterocycles for pharmaceutical and agrochemical industries (Shi et al., 1996).
Fluorescent Probes for Sensing pH and Metal Cations
Compounds prepared from 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole have been shown to be applicable as fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes suggests potential applications in biochemical and environmental sensing technologies (Tanaka et al., 2001).
Antimicrobial Screening
Novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one compounds have been synthesized and screened for antimicrobial activity. This research indicates potential applications in developing new antimicrobial agents (Jagtap et al., 2010).
Fluorinated Liquid Crystals for UV Stability
A study on the photoresponsive behavior of fluorinated liquid crystals demonstrated potential applications in enhancing UV stability while maintaining conductivity, relevant for materials science and engineering applications (Praveen & Ojha, 2012).
properties
IUPAC Name |
4-fluoro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h1,4-10H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOYBPUOKNXVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)F)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B2494588.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)
![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)
![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2494596.png)

